Potency Comparison vs. mGluR5 PAMs
In a functional high-throughput screen using a calcium mobilization assay in HEK293 cells expressing rat mGluR5, 4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) exhibited an EC50 of 350 nM [1]. This potency is intermediate within the class of benzamide mGluR5 PAMs. It is significantly more potent than the initial hit VU0001850 (EC50 = 1.3 μM) but substantially less potent than the optimized analog VU0357121 (EC50 = 33 nM) [2]. This places VU0040237 as a valuable tool for probing structure-activity relationships (SAR) and for studies where intermediate potency is desirable to avoid receptor overstimulation.
| Evidence Dimension | Potency for potentiating mGluR5-mediated calcium mobilization |
|---|---|
| Target Compound Data | EC50 = 350 nM |
| Comparator Or Baseline | VU0001850 (EC50 = 1.3 μM); VU0357121 (EC50 = 33 nM) |
| Quantified Difference | VU0040237 is 3.7-fold more potent than VU0001850 and 10.6-fold less potent than VU0357121 |
| Conditions | Calcium mobilization assay in HEK293 cells expressing rat mGluR5 |
Why This Matters
Potency directly influences the concentration required in experimental assays, affecting both cost per experiment and the risk of off-target effects.
- [1] Rodriguez AL, Grier MD, Jones CK, Herman EJ, Kane AS, Smith RL, Williams R, Zhou Y, Marlo JE, Dawson ES, Blobaum AL, Stauffer SR, Niswender CM, Conn PJ, Lindsley CW. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chem Neurosci. 2010 Oct 20;1(10):702-716. View Source
- [2] SciLit. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. https://www.scilit.net/publications/6637605 View Source
